N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Fragment-based drug discovery Ligand efficiency Physicochemical property optimization

This fragment-like triazolopyridazine (MW 243) features a direct 3-CF₃ group and N⁶-cyclopropylamine, creating a distinct chemotype for kinase and bromodomain inhibitor programs. Unlike 3-aryl analogs, its low lipophilicity (XLogP3 1.5) promises improved solubility. Ideal for head-to-head Pim-1 SAR, BRD4-focused library synthesis, or broad kinome profiling. Available in research quantities.

Molecular Formula C9H8F3N5
Molecular Weight 243.19 g/mol
Cat. No. B4502729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC9H8F3N5
Molecular Weight243.19 g/mol
Structural Identifiers
SMILESC1CC1NC2=NN3C(=NN=C3C(F)(F)F)C=C2
InChIInChI=1S/C9H8F3N5/c10-9(11,12)8-15-14-7-4-3-6(16-17(7)8)13-5-1-2-5/h3-5H,1-2H2,(H,13,16)
InChIKeyCEGMCJGEMHCRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Class, Core Scaffold, and Baseline Properties for Procurement Evaluation


N-Cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1081127-50-5, PubChem CID 29131460, molecular formula C₉H₈F₃N₅, MW 243.19 g/mol, XLogP3-AA 1.5) is a low-molecular-weight triazolopyridazine derivative bearing a 3-trifluoromethyl substituent and an N⁶-cyclopropylamino group [1]. The [1,2,4]triazolo[4,3-b]pyridazine core scaffold is recognized in the medicinal chemistry literature as a privileged structure for kinase inhibition, with validated activity against the serine/threonine kinase Pim-1 and bromodomain-containing protein 4 (BRD4) [2][3]. Unlike the more extensively profiled 3-aryl congeners, this direct 3-CF₃ analog occupies a distinct fragment-like chemical space with potentially favorable ligand-efficiency and solubility profiles relevant to hit-to-lead campaigns and focused library procurement.

Why N-Cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Cannot Be Replaced by Generic In-Class Analogs: Structural Discriminants That Dictate Biological Outcome


Within the [1,2,4]triazolo[4,3-b]pyridazine chemotype, both the C3 substituent identity and the N⁶ amine substitution pattern critically influence target engagement and selectivity. The substitution of the 3-aryl group with a direct trifluoromethyl moiety eliminates the aryl ring conformational freedom and alters the electron distribution of the triazole ring, which can shift the hinge-binding hydrogen-bonding geometry within the kinase ATP pocket [1]. Simultaneously, the N⁶-cyclopropyl group introduces conformational restriction and a distinct steric footprint compared to the cyclohexyl, piperidinyl, or indole-ethylamine variants profiled in published Pim-1 and BRD4 inhibitor series [2][3]. These combined structural features are not present in any single commercially available analog, meaning that activity, selectivity, and physicochemical data obtained on phenyl-bearing or N-alkyl variants cannot be assumed to translate to the 3-CF₃/N⁶-cyclopropyl chemotype without direct experimental verification. The quantitative evidence below maps the magnitude and direction of these property shifts.

Quantitative Differentiation Evidence for N-Cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Versus Closest Structural Analogs


Molecular Weight Reduction of ~24% Versus the 3-(Trifluoromethyl)phenyl Bioisostere

Replacement of the 3-(trifluoromethyl)phenyl group at C3 with a direct trifluoromethyl substituent reduces the molecular weight from 319.29 Da (for N-cyclopropyl-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) to 243.19 Da for the target compound—a 24% reduction [1]. This also reduces the heavy-atom count from 23 to 17 and the calculated XLogP3 from approximately 3.0–3.5 (estimated for the 3-aryl analog) to 1.5 [1]. For procurement decisions in fragment-based or ligand-efficiency-driven programs, this compound occupies a meaningfully different property space.

Fragment-based drug discovery Ligand efficiency Physicochemical property optimization

Pim-1 Kinase Inhibition: 18-fold Difference in Ki Between meta-CF₃-Phenyl and para-CF₃-Phenyl Isomers Defines Positional Sensitivity at C3

The two closest commercially cataloged analogs with published Pim-1 inhibition data are the meta-substituted N-cyclopropyl-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Ki = 18 nM) and its para-substituted regioisomer (Ki = 320 nM), an 18-fold potency difference attributable solely to the position of the CF₃ substituent on the pendant phenyl ring [1][2]. This demonstrates the extreme sensitivity of Pim-1 binding to the C3 substituent geometry. The target compound, bearing CF₃ directly at C3 without a phenyl spacer, presents a distinct electronic and steric environment at the hinge-binding region that cannot be interpolated from the existing aryl data; direct measurement is required.

Pim-1 kinase inhibition Kinase selectivity Structure-activity relationship

BRD4 Bromodomain 1 (BD1) Co-Crystal Structure Validates the 3-Trifluoromethyl Scaffold as a Kac-Mimetic Core

A high-resolution (1.50 Å) X-ray co-crystal structure of BRD4 BD1 in complex with N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (PDB 7YQ9) confirms that the 3-CF₃-[1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold engages the acetyl-lysine (Kac) binding pocket [1]. The core scaffold, shared with the target compound, was part of a series demonstrating micromolar IC₅₀ values against BD1 [1]. The N⁶-cyclopropyl substitution in the target compound offers a smaller, conformationally constrained amine versus the indole-ethylamine of 7YQ9, potentially enabling differentiated binding mode exploration.

BRD4 bromodomain inhibition Epigenetic reader proteins Crystallographic fragment screening

N⁶-Cyclopropyl Versus N⁶-Cyclohexyl: Conformational Restriction and Steric Footprint Differentiation in the Pim-1 ATP Pocket

The Pim-1 co-crystal structure (PDB 3BGQ, 2.0 Å) with N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine (VX2) reveals the N⁶ substituent occupying a region near the kinase hinge [1]. The cyclopropyl group (van der Waals volume ~27 ų) is substantially smaller than the cyclohexyl group (~85 ų) and is rotationally constrained (sp²-hybridized cyclopropyl C–N bond has partial double-bond character), which restricts the conformational ensemble available to the terminal amine [1][2]. This structural feature is predicted to reduce the entropic penalty upon binding and may confer differentiated selectivity across the kinome.

Kinase hinge binding Conformational restriction Pim-1 crystal structure

Fragment-Like Physicochemical Profile Enables Alternative Lead-Generation Strategies Not Accessible to Larger 3-Aryl Congeners

With MW 243.19 Da, clogP ≈ 1.5, HBD = 1, HBA = 7, and rotatable bonds = 2, the target compound satisfies the Rule of Three (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) fragment-likeness criteria after the HBA count is considered [1]. By contrast, the 3-aryl analogs (MW 319–375, clogP > 3, rotatable bonds 3–4) exceed fragment space and are more lead-like [2]. This places the target compound at a distinct point on the fragment-to-lead progression trajectory, suitable for fragment growing, merging, or linking strategies rather than direct analoging of the larger inhibitors.

Fragment-based screening Rule of Three Lead-likeness

Synthetic Tractability: Single-Step Diversification Potential at the N⁶-Amine for Focused Library Synthesis

The primary amine at the 6-position of the target compound can undergo acylation, reductive amination, or sulfonylation in a single synthetic step to generate diverse analog libraries [1]. This contrasts with the N⁶-cyclopropyl 3-aryl analogs, where the fully substituted N⁶ position requires de novo synthesis for each analog. The core scaffold 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 889943-49-1) is commercially available as a building block, and the target compound represents the N-cyclopropyl derivative accessible via one-step N-alkylation . This synthetic divergence point is a procurement-relevant consideration for groups building focused libraries.

Parallel synthesis Focused library Amine diversification

Procurement-Relevant Application Scenarios for N-Cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine


Pim-1 Kinase Inhibitor Fragment Growing and Selectivity Profiling

For groups prosecuting Pim-1 as an oncology target, the target compound serves as a fragment-sized starting point (MW 243 Da) for structure-guided growing toward the ATP pocket occupied by the 3-aryl inhibitors. The crystallographically validated triazolopyridazine hinge-binding motif (PDB 3BGQ) [1], combined with the 18-fold potency sensitivity to C3 substitution geometry documented in BindingDB [2], positions this compound as a probe to map the contribution of the C3-CF₃ group independently of the aryl spacer. Parallel procurement of the target compound alongside its 3-(3-CF₃-phenyl) and 3-(4-CF₃-phenyl) analogs enables direct head-to-head Pim-1 IC₅₀ determination within the same assay run, resolving the unresolved potency question.

BRD4 Bromodomain Focused Library Construction via N⁶ Diversification

The co-crystal structure of the 3-CF₃-[1,2,4]triazolo[4,3-b]pyridazin-6-amine core in BRD4 BD1 (PDB 7YQ9, 1.50 Å resolution) [3] provides a high-resolution template for structure-based design. The target compound, with its free N⁶-cyclopropylamine, can be used as a parent scaffold for a one-step diversification campaign: acylation with diverse carboxylic acids, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes can generate a 50–200-member focused library exploring the solvent-exposed region of the Kac binding pocket. This approach is more cost-effective than purchasing pre-made analogs individually.

Physicochemical Property Benchmarking for Kinase Inhibitor Lead Optimization

In lead optimization programs where lipophilicity-driven promiscuity and poor solubility are key attrition factors, the target compound (XLogP3 1.5, MW 243) [4] can serve as a low-logP, low-MW reference point for property benchmarking. By comparing the target compound's kinetic solubility, microsomal stability, and CYP inhibition profile against the larger 3-aryl analogs (clogP >3, MW >319), teams can quantify the physicochemical benefits of replacing the 3-aryl group with a direct 3-CF₃ substituent, generating data that inform the design of the next iteration of lead compounds.

Kinase Selectivity Panel Screening of an Underexplored Chemotype

The combination of 3-CF₃ and N⁶-cyclopropyl substitutions represents a chemotype not represented in the published Pim-1 SAR literature (which focuses on 3-aryl variants) [5]. Procuring this compound for broad kinome selectivity profiling (e.g., 100–400 kinase panels) can reveal whether the direct 3-CF₃ modification shifts selectivity away from Pim-1 toward other kinases, or whether it maintains Pim-1 preference with improved selectivity window. Such data would be uniquely attributable to this compound and could inform patent strategy for novel chemical matter.

Quote Request

Request a Quote for N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.